molecular formula C46H63ClN4O14S2 B8082567 DM4-Spdb

DM4-Spdb

Cat. No.: B8082567
M. Wt: 995.6 g/mol
InChI Key: LAVNQRWLLQGEIB-CUSRITNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM4-Spdb is a useful research compound. Its molecular formula is C46H63ClN4O14S2 and its molecular weight is 995.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Impact on Antibody-Drug Conjugates (ADCs) : The presence of a trisulfide bond in the monoclonal antibody conjugated to DM4 through a disulfide-bond linker sulfo-SPDB affects critical quality attributes of ADCs. It's been observed that higher levels of trisulfide bonds can lead to an increased drug-to-antibody ratio and higher fragmentation levels in ADCs. This indicates that trisulfide bonds in the antibody moiety should be carefully monitored during the development of maytansinoid ADCs (Liu et al., 2017).

  • Use in Specific ADCs : Anti-LAMP1 antibody-drug conjugate SAR428926 utilizes a disulfide-containing cleavable linker (SPDB) to connect to DM4. This ADC targets LAMP1, an antigen overexpressed on various cancer cells, and upon internalization, DM4 is released to disrupt microtubule assembly/disassembly dynamics, inhibiting cell division and growth of LAMP1-expressing tumor cells (Definitions, 2020).

  • ELISA Method for ADC Catabolites Measurement : A sensitive ELISA method has been developed to measure catabolites in cells and media upon processing of ADCs by target cancer cells. This method is exemplified for maytansinoid ADCs and allows for the quantification of catabolites from a small number of cells. It's particularly useful for screening multiple ADC parameters such as linkers and antibodies in various cell lines (Salomon & Singh, 2015).

  • Tumor Delivery and In Vivo Processing : The tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates have been investigated. It was found that disulfide-linked conjugates (such as those with SPDB-DM4) showed more activity in preclinical models than thioether-linked conjugates. This indicates the significance of the linker in influencing the delivery and activation of ADCs (Erickson et al., 2010).

  • Pharmacokinetics and Anti-Tumor Activity : The pharmacokinetics and anti-tumor activity of various antibody-maytansinoid conjugates, including those with sulfo-SPDB-DM4 linkers, have been assessed. It was found that high-quality conjugates over a broad range of maytansinoid loads can be made with the sulfo-SPDB-DM4 linker format, maintaining in vitro activities without affecting pharmacokinetic properties. These results are critical for understanding the efficacy and safety profile of such ADCs in clinical evaluation (Whiteman et al., 2012).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNQRWLLQGEIB-CUSRITNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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